molecular formula C8H10OS B118580 Benzyl methyl sulfoxide CAS No. 824-86-2

Benzyl methyl sulfoxide

Cat. No. B118580
CAS RN: 824-86-2
M. Wt: 154.23 g/mol
InChI Key: LISVNGUOWUKZQY-UHFFFAOYSA-N
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Description

Benzyl methyl sulfoxide is a compound useful in organic synthesis . It is an oxidized derivative of thioanisole . It is an important pharmaceutical intermediate .


Synthesis Analysis

A facile and efficient thiol-free one-pot method for direct synthesis of sulfides and sulfoxides under green conditions without using any metal catalyst has been reported . In this method, benzyl bromides are used as starting materials in the presence of potassium thioacetate (PTA) and Oxone® which are low-cost, and readily accessible chemicals . This method is highly compatible with a variety of functional groups and delivered a series of sulfides, bis-sulfides, and sulfoxides in good yields .


Chemical Reactions Analysis

A phenyltrimethylammonium tribromide-mediated nucleophilic substitution/oxygen transformation reaction of benzyl halides with DMSO has been developed . In this transition-metal-free reaction, DMSO acts as not only a solvent but also a “S (O)Me” source, thus providing a convenient method for the efficient and direct synthesis of various benzyl methyl sulfoxides .

Scientific Research Applications

1. One-Pot Thiol-Free Synthetic Approach to Sulfides and Sulfoxides Benzyl methyl sulfoxide is used in a one-pot thiol-free synthetic approach to sulfides and sulfoxides . This method is highly compatible with a variety of functional groups and delivered a series of sulfides, bis-sulfides, and sulfoxides in good yields .

Synthesis of Organosulfur Compounds

Organosulfur compounds constitute a significant part of organic synthesis because they are useful in medicinal chemistry, materials science, and natural product syntheses . Benzyl methyl sulfoxide plays a crucial role in the synthesis of these compounds .

3. Preparation of Sulfoxide and Sulfone Derivatives Benzyl methyl sulfoxide is used in the preparation of sulfoxide and sulfone derivatives via a single-pot operation starting with benzyl bromide .

Pharmaceutical Industry Applications

Sulfoxides and sulfinamides, which can be synthesized from Benzyl methyl sulfoxide, play important roles in the pharmaceutical industry . They have shown a wide range of biological activities .

Organic Synthesis and Fine Chemicals

Sulfoxides and sulfinamides are extensively used in organic synthesis and the production of fine chemicals . Benzyl methyl sulfoxide is a key component in the synthesis of these compounds .

Material Production

Sulfoxides and sulfinamides, which can be produced from Benzyl methyl sulfoxide, are also used in material production . They are key motifs in the chiral synthesis of chiral molecules, such as chiral auxiliaries, chiral ligands, and organocatalysts .

Safety and Hazards

Benzyl methyl sulfoxide is a combustible liquid . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There are ongoing studies on the use of sulfoxides in various fields. For example, sulfoxides and sulfinamides represent versatile sulfur functional groups found in ligands, chiral auxiliaries, and bioactive molecules . Therefore, the development of new synthetic methods for these compounds is of great interest.

properties

IUPAC Name

methylsulfinylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISVNGUOWUKZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002662
Record name [(Methanesulfinyl)methyl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl methyl sulfoxide

CAS RN

824-86-2
Record name [(Methylsulfinyl)methyl]benzene
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Record name alpha-(Methylsulphinyl)toluene
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Record name [(Methanesulfinyl)methyl]benzene
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Record name α-(methylsulphinyl)toluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for benzyl methyl sulfoxide?

A1: Benzyl methyl sulfoxide is represented by the molecular formula C8H10OS [, , , ]. Its molecular weight is 154.21 g/mol. While specific spectroscopic data isn't extensively detailed in the provided papers, characteristic peaks in NMR and IR spectroscopy would be expected for the sulfoxide functional group and aromatic ring system.

Q2: How does the structure of benzyl methyl sulfoxide influence its inclusion within chiral cavities formed by molecules like (R)-phenylglycyl-(R)-phenylglycine?

A2: Research indicates that (R)-phenylglycyl-(R)-phenylglycine forms layer structures, creating chiral cavities that demonstrate enantioselective inclusion of benzyl methyl sulfoxide []. The selectivity arises from the interaction between the sulfoxide's chiral sulfur center and the cavity's defined chiral environment, largely dictated by the C-terminal phenyl group orientation within the dipeptide molecule [].

Q3: Does the solvent environment affect the conformational preference of carbanions derived from benzyl methyl sulfoxide?

A3: Yes, solvent significantly influences the stereochemical outcome of deuteration in benzyl methyl sulfoxide []. Studies reveal that the relative rates of diastereotopic methylene proton exchange vary greatly depending on the solvent, indicating shifts in conformational stability of the intermediate carbanions []. For example, ratios shift from 14:1 in D2O/NaOD to 0.5:1 in t-butanol-OD/NaO-t-butyl []. Similar trends are observed when quenching α-lithiobenzyl methyl sulfoxide with D2O, with diastereomeric ratios ranging from 1.7:1 in DMSO to 0.065:1 in THF [].

Q4: What can be said about the pyramidal inversion mechanism of benzyl methyl sulfoxide based on theoretical studies?

A4: Theoretical investigations using ab initio and DFT methods have provided valuable insights into the pyramidal inversion mechanism of benzyl methyl sulfoxide []. These studies calculate the energy barrier for this inversion process to be in the range of 38.7-47.1 kcal/mol, aligning well with experimental data on racemization via pyramidal inversion []. Furthermore, calculations suggest that the presence of a phenyl ring can stabilize the transition state conformations through resonance effects, thereby lowering the inversion energy barrier by approximately 3 kcal/mol compared to analogous molecules lacking a phenyl substituent [].

Q5: Can dimethyl sulfoxide (DMSO) act as a methanesulfinylating agent for benzyl halides?

A5: Yes, under specific conditions, DMSO can act as a source of "S(O)Me". A method utilizing phenyltrimethylammonium tribromide as a mediator facilitates nucleophilic substitution and oxygen transformation, enabling the direct synthesis of benzyl methyl sulfoxides from benzyl halides using DMSO as both solvent and reagent [].

Q6: How is benzyl methyl sulfoxide used in studying the stereochemical aspects of the Pummerer reaction?

A6: Benzyl methyl sulfoxide, especially its deuterated analogs, serves as a valuable probe for investigating the stereochemistry of the Pummerer rearrangement [, , ]. By analyzing the deuterium content and distribution in the reaction products using techniques like NMR and mass spectrometry, researchers gain insights into the diastereotopic selectivity and isotope effects operating during the deprotonation of oxysulfonium cation intermediates [, , ].

Q7: Can benzyl methyl sulfoxide be used to study internal return in isotopic exchange reactions?

A7: Yes, studies using deuterated analogs of benzyl methyl sulfoxide and a related bridged biaryl sulfoxide have provided evidence for internal return occurring during isotopic exchange processes []. This was particularly notable in the exchange reaction of the biaryl sulfoxide within a tert-butyl alcohol-O-d environment [].

Q8: How does complexation with crown ethers impact the catalytic activity of cytochrome c proteins towards benzyl methyl sulfoxide oxidation?

A8: While cytochrome c proteins are not naturally enzymatic, supramolecular complexation with 18-crown-6 in methanol transforms them into catalytically active synzymes capable of enantioselective sulfoxide oxidation []. This complexation modifies the heme coordination environment, enabling the oxidation of the (S)-enantiomer of benzyl methyl sulfoxide at low temperatures []. Interestingly, horse heart and pigeon breast cytochrome c exhibit higher activity and enantioselectivity than yeast cytochrome c in this system [].

Q9: Can microbial biotransformation be employed to produce enantiomerically enriched benzyl methyl sulfoxide derivatives?

A9: Research suggests that specific microorganisms, such as Helminthosporium species NRRL 4671, can enantioselectively oxidize prochiral sulfides to yield chiral sulfoxides [, , , ]. This biocatalytic approach has been successfully applied to the synthesis of various chiral ortho-, meta-, and para-substituted benzyl methyl sulfoxides [, , , ].

Q10: How can micellar electrokinetic chromatography (MEKC) be utilized in the kinetic resolution of benzyl methyl sulfoxide?

A10: MEKC provides a rapid and efficient method for the simultaneous analysis of benzyl methyl sulfoxide and its corresponding sulfide []. This is particularly valuable for monitoring the kinetic resolution of racemic benzyl methyl sulfoxide using enzymes like dimethyl sulfoxide reductase from Rhodobacter sphaeroides f. sp. denitrificans, which exhibits selectivity for the (S)-enantiomer []. By monitoring the reaction progress, the (R)-enantiomer can be recovered with high enantiomeric excess [].

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